molecular formula C13H16ClN B3332162 (S)-1-(naphthalen-1-yl)propan-1-amine hydrochloride CAS No. 873893-96-0

(S)-1-(naphthalen-1-yl)propan-1-amine hydrochloride

Cat. No.: B3332162
CAS No.: 873893-96-0
M. Wt: 221.72 g/mol
InChI Key: AXWWCEUZGQSUTH-ZOWNYOTGSA-N
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Description

(S)-1-(naphthalen-1-yl)propan-1-amine hydrochloride is a chiral amine compound with a naphthalene ring structure. It is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(naphthalen-1-yl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene, which undergoes a Friedel-Crafts alkylation to introduce a propyl group.

    Chiral Resolution: The resulting product is then subjected to chiral resolution to obtain the (S)-enantiomer.

    Amine Introduction: The propyl group is then converted to an amine via reductive amination.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes and large-scale chiral resolution techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(naphthalen-1-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.

    Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products

    Oxidation: Naphthyl ketones or aldehydes.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Various substituted naphthylamines.

Scientific Research Applications

(S)-1-(naphthalen-1-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(naphthalen-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(naphthalen-1-yl)propan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.

    1-(naphthalen-1-yl)ethanamine hydrochloride: A structurally similar compound with an ethyl group instead of a propyl group.

Uniqueness

(S)-1-(naphthalen-1-yl)propan-1-amine hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomer and other similar compounds.

Properties

IUPAC Name

(1S)-1-naphthalen-1-ylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N.ClH/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12;/h3-9,13H,2,14H2,1H3;1H/t13-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWWCEUZGQSUTH-ZOWNYOTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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